molecular formula C7H10ClN3O2 B15317856 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

Cat. No.: B15317856
M. Wt: 203.62 g/mol
InChI Key: CTEXQQTZQJFVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as a biochemical probe.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological targets, highlighting the unique properties of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-3-9-10-6(4)8-2-5;/h3,5H,1-2H2,(H,11,12)(H2,8,9,10);1H

InChI Key

CTEXQQTZQJFVAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=NN2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.